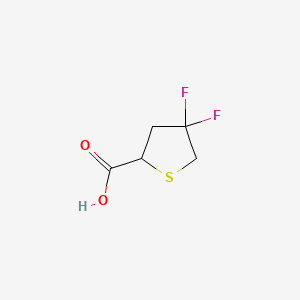
4,4-Difluorothiolane-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluorothiolane-2-carboxylic acid is a chemical compound characterized by the presence of a thiolane ring substituted with two fluorine atoms at the 4-position and a carboxylic acid group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorothiolane-2-carboxylic acid typically involves the introduction of fluorine atoms into a thiolane ring followed by the addition of a carboxylic acid group. One common method involves the fluorination of thiolane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 4,4-Difluorothiolane-2-carboxylic acid may involve large-scale fluorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process, allowing for the production of large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
4,4-Difluorothiolane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Azides, thiocyanates
科学的研究の応用
4,4-Difluorothiolane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 4,4-Difluorothiolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
1,2-Dithiolane-4-carboxylic acid: Similar structure but lacks fluorine atoms.
4,4-Difluorocyclohexane carboxylic acid: Similar fluorinated structure but with a cyclohexane ring instead of a thiolane ring.
2,2,5-Trimethyl-1,3-dioxolane-4-one: Contains a dioxolane ring with different substituents.
Uniqueness
4,4-Difluorothiolane-2-carboxylic acid is unique due to the presence of both fluorine atoms and a thiolane ring, which imparts distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the thiolane ring provides a versatile scaffold for further functionalization.
特性
分子式 |
C5H6F2O2S |
|---|---|
分子量 |
168.16 g/mol |
IUPAC名 |
4,4-difluorothiolane-2-carboxylic acid |
InChI |
InChI=1S/C5H6F2O2S/c6-5(7)1-3(4(8)9)10-2-5/h3H,1-2H2,(H,8,9) |
InChIキー |
LWXMTDDOUDWYKL-UHFFFAOYSA-N |
正規SMILES |
C1C(SCC1(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


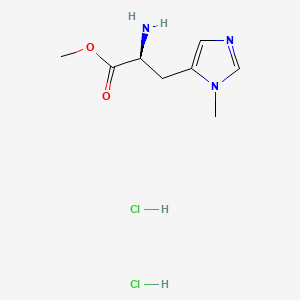
![[1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13532515.png)
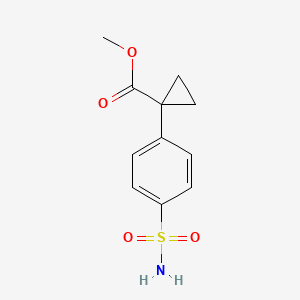



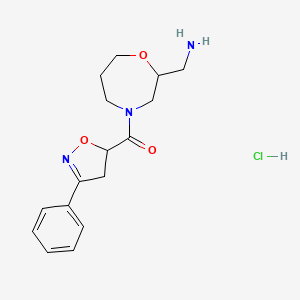
![1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid](/img/structure/B13532540.png)

![5-[Ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13532548.png)
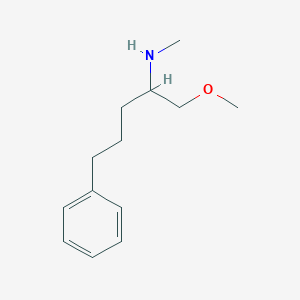

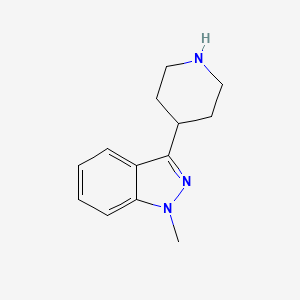
![Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13532575.png)
